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molecular formula C21H24FNO4 B017188 Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate CAS No. 122549-42-2

Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Cat. No. B017188
M. Wt: 373.4 g/mol
InChI Key: UWVBURCRJLZZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06392050B2

Procedure details

In a 4 1 glass reactor, 750 g 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxy-carbonyl)-1,4-dihydropyridine were mixed with 2250 g water and 245 g of acetic acid. Thereafter 7 mols of methyl nitrite were introduced at 58 to 60° C. After cooling to 20° C. 363 g of 45% by weight strength aqueous sodium hydroxide were added to result in an increase of the pH up to 9. The resulting suspension was filtered and the product that has been filtered off was washed twice with in each case 800 ml of water and then dried at 50 to 60° C. under reduced pressure. 708 g of 4-(4-fluoropheny) -2,6-diisopropyl-3,5-di(methoxy-carbonyl)-pyridine were isolated, which corresponds to a yield of 95% of theory.
Name
Quantity
2250 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([CH:18]([CH3:20])[CH3:19])[NH:11][C:10]([CH:21]([CH3:23])[CH3:22])=[C:9]2[C:24]([O:26][CH3:27])=[O:25])=[CH:4][CH:3]=1.O.N(OC)=O.[OH-].[Na+]>C(O)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([C:24]([O:26][CH3:27])=[O:25])=[C:10]([CH:21]([CH3:22])[CH3:23])[N:11]=[C:12]([CH:18]([CH3:19])[CH3:20])[C:13]=2[C:14]([O:16][CH3:17])=[O:15])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
750 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1C(=C(NC(=C1C(=O)OC)C(C)C)C(C)C)C(=O)OC
Name
Quantity
2250 g
Type
reactant
Smiles
O
Name
Quantity
245 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7 mol
Type
reactant
Smiles
N(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to result in
TEMPERATURE
Type
TEMPERATURE
Details
an increase of the pH up to 9
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
FILTRATION
Type
FILTRATION
Details
the product that has been filtered off
WASH
Type
WASH
Details
was washed twice with in each case 800 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 50 to 60° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C(=NC(=C1C(=O)OC)C(C)C)C(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 708 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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